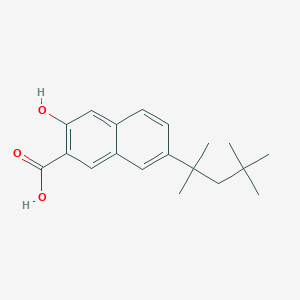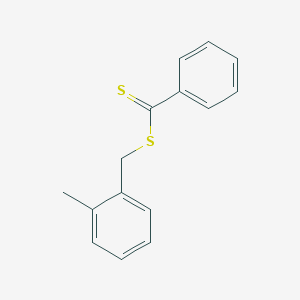![molecular formula C8H11NO5S2 B14252645 N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide CAS No. 335356-92-8](/img/structure/B14252645.png)
N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C8H11NO4S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which also contains a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide typically involves the reaction of 2-hydroxy-5-nitrophenylmethanesulfonamide with a reducing agent to convert the nitro group to an amine groupThe reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of Pd/C or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group results in an amine .
Scientific Research Applications
N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the phenyl ring.
N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide: A related compound with an additional methylaminoethyl group.
Uniqueness
N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide is unique due to the combination of its functional groups and the phenyl ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of new therapeutic agents and specialty chemicals .
Properties
CAS No. |
335356-92-8 |
|---|---|
Molecular Formula |
C8H11NO5S2 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylsulfonylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO5S2/c1-15(11,12)6-3-4-8(10)7(5-6)9-16(2,13)14/h3-5,9-10H,1-2H3 |
InChI Key |
QULGIJLBJFDDHY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


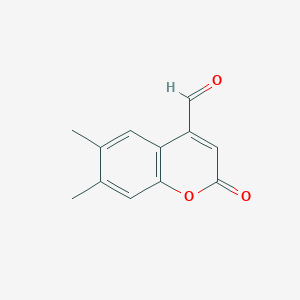
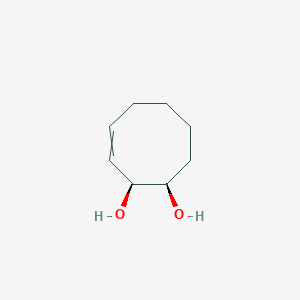

![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
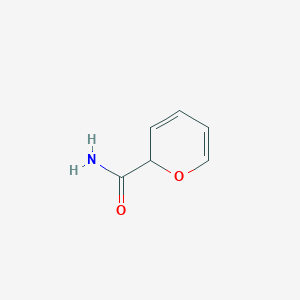
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
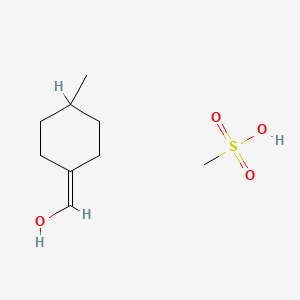
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
